Stearic Acid-13C18 is a prime example of a stable isotope labeled compound. Due to the ¹³C enrichment, the molecule can be easily distinguished from its naturally occurring counterpart in complex mixtures through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. This allows researchers to track the fate and behavior of Stearic acid-13C18 within a system, providing insights into metabolic pathways, lipid dynamics, and other biological processes.
In metabolic flux analysis, scientists aim to understand the rates of biochemical reactions within a cell or organism. Stearic Acid-13C18 can be introduced into a biological system, and by analyzing the incorporation of ¹³C into downstream metabolites using NMR, researchers can determine the relative rates of specific metabolic pathways []. This information is crucial for understanding cellular metabolism in health and disease.
Stearic Acid-13C18 can be used to study the absorption, distribution, metabolism, and excretion (ADME) of potential drug candidates. By labeling a drug molecule with ¹³C, researchers can track its movement through the body and identify potential issues with bioavailability or off-target effects []. This information is vital for optimizing drug development and ensuring the safety and efficacy of new therapeutics.
(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17-^13C_18)octadecanoic acid is a stable isotope-labeled form of octadecanoic acid, commonly known as stearic acid. The molecular formula for this compound is C₁₈H₃₆O₂, and it has a molecular weight of approximately 284.48 g/mol . Octadecanoic acid is a saturated fatty acid with an 18-carbon chain and is typically found in various animal and vegetable fats. In its solid state, it appears as a white waxy solid with a mild odor and is insoluble in water but soluble in organic solvents .
Stearic acid-13C18 is primarily a research tool. Its mechanism of action depends on the specific application.
Octadecanoic acid is recognized for its role in biological systems. It functions as a metabolite in various organisms and is involved in lipid metabolism. Stearic acid has been shown to have various health effects:
Octadecanoic acid can be synthesized through several methods:
Octadecanoic acid has a wide range of applications across various industries:
Studies on the interactions of octadecanoic acid with other compounds reveal its potential effects on cellular membranes and lipid profiles. For example:
Several compounds share structural similarities with octadecanoic acid. Below is a comparison highlighting their uniqueness:
Compound Name | Formula | Unique Features |
---|---|---|
Palmitic Acid | C₁₆H₃₂O₂ | Shorter carbon chain (16 carbons) |
Oleic Acid | C₁₈H₃₄O₂ | Unsaturated fatty acid with one double bond |
Arachidonic Acid | C₂₀H₃₂O₂ | Longer carbon chain (20 carbons), polyunsaturated |
Lauric Acid | C₁₂H₂₄O₂ | Shorter carbon chain (12 carbons), found in coconut oil |
Octadecanoic acid's unique characteristics stem from its saturated nature and longer carbon chain compared to other fatty acids. This structure contributes to its distinct physical properties and biological activities .
(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-¹³C₁₈)Octadecanoic acid, commonly referred to as uniformly ¹³C-labeled stearic acid, is a saturated long-chain fatty acid with all 18 carbon atoms replaced by the stable isotope carbon-13. Its systematic IUPAC name reflects the complete substitution: octadecanoic acid-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-¹³C₁₈. The compound’s CAS registry number is 287100-83-8, and its molecular formula is $$ ^{13}C{18}H{36}O_2 $$, yielding a molecular weight of 302.35 g/mol .
Stearic acid’s structure consists of an 18-carbon chain with a carboxyl group at position 1. The isotopic labeling does not alter its chemical reactivity but enables precise tracking in metabolic studies. Key identifiers include:
Property | Natural Stearic Acid | Uniformly ¹³C-Labeled Stearic Acid |
---|---|---|
Molecular Formula | $$ C{18}H{36}O_2 $$ | $$ ^{13}C{18}H{36}O_2 $$ |
Molecular Weight (g/mol) | 284.48 | 302.35 |
Melting Point (°C) | 68–70 | 68–70 |
Boiling Point (°C) | 361 | 361 |
The use of stable isotopes in biochemistry began in the 1930s with deuterium and $$ ^{15}N $$ tracers pioneered by Schoenheimer and Rittenberg . Carbon-13 labeling emerged later, facilitated by advancements in mass spectrometry and nuclear magnetic resonance (NMR). Early studies utilized partially labeled fatty acids (e.g., [1-$$ ^{13}C $$]stearic acid) to investigate lipid metabolism .
The synthesis of fully $$ ^{13}C $$-labeled stearic acid became feasible in the 21st century, driven by demands for high-resolution metabolic tracing. For example, Sigma-Aldrich commercialized the compound (CAS 287100-83-8) with 99 atom% isotopic purity, enabling its use in cutting-edge lipidomics . This development paralleled innovations in isotope-ratio mass spectrometry (IRMS) and gas chromatography-combustion-IRMS (GC-C-IRMS), which resolved isotopic patterns in complex biological matrices .
Uniformly labeled stearic acid is indispensable for:
For instance, a 2018 study employed uniformly $$ ^{13}C $$-labeled glucose and glutamine to map fatty acid synthesis in IDH1-mutant cancer cells, revealing enhanced lipid production via reductive carboxylation .
Irritant